4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole core, a naphthalene moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Naphthalene Moiety: The naphthalene moiety is introduced through a reaction with naphthalen-1-ylmethyl chloride under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Materials Science: The naphthalene and oxadiazole moieties make it a candidate for use in organic electronics, such as OLEDs and solar cells.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological activities.
Naphthalene Derivatives: Compounds such as naphthalene-2-yl triazoles are used in organic electronics.
Uniqueness
4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of a benzimidazole core, a naphthalene moiety, and an oxadiazole ring, which imparts a diverse range of chemical and biological properties .
Properties
IUPAC Name |
4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c21-19-18(23-26-24-19)20-22-16-10-3-4-11-17(16)25(20)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXWDBXITLXZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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